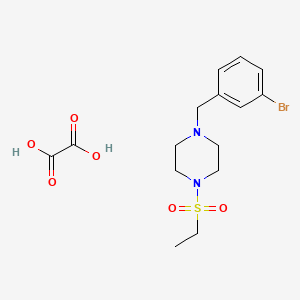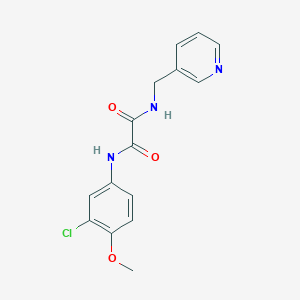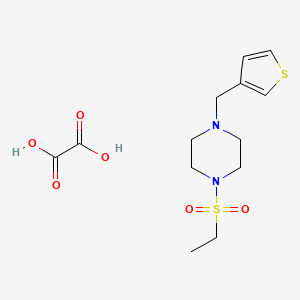![molecular formula C16H16Cl2N2O3S B3939786 N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3939786.png)
N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
説明
N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly referred to as DMSO-d6, is a deuterated solvent used in nuclear magnetic resonance (NMR) spectroscopy. It is a colorless liquid that has a high boiling point and is highly stable, making it ideal for use in NMR experiments.
作用機序
DMSO-d6 is an inert solvent that does not interfere with the chemical properties of the compounds being analyzed in N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide experiments. It is a deuterated solvent, which means that it contains deuterium atoms instead of hydrogen atoms. This makes it ideal for this compound experiments as it produces a clear and distinct this compound signal.
Biochemical and Physiological Effects
DMSO-d6 is relatively non-toxic and has low reactivity with biological molecules. It has been shown to have minimal effects on enzyme activity and does not significantly alter the structure or function of proteins. However, it should be noted that the use of DMSO-d6 in high concentrations may have cytotoxic effects.
実験室実験の利点と制限
The use of DMSO-d6 in N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide experiments has several advantages. It is highly stable, has a low toxicity, and produces clear and distinct this compound signals. Additionally, it is relatively easy to obtain and is cost-effective. However, it should be noted that DMSO-d6 may not be suitable for all types of this compound experiments, and its use may be limited by the solubility of the compounds being analyzed.
将来の方向性
There are several future directions for the use of DMSO-d6 in scientific research. One potential area of research is the development of new and improved synthesis methods for DMSO-d6 that increase the yield and reduce the cost of production. Additionally, there is a need for further research into the effects of DMSO-d6 on biological systems, particularly in high concentrations. Finally, there is a need for the development of new and innovative applications for DMSO-d6 in N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide experiments and other areas of scientific research.
Conclusion
In conclusion, DMSO-d6 is a deuterated solvent that is widely used in this compound experiments due to its high stability, low toxicity, and clear this compound signals. Its synthesis method involves several steps and has a yield of approximately 40%. DMSO-d6 has minimal effects on enzyme activity and does not significantly alter the structure or function of proteins. Its use in this compound experiments has several advantages, including its stability, low toxicity, and cost-effectiveness. However, its use may be limited by the solubility of the compounds being analyzed. There are several future directions for the use of DMSO-d6 in scientific research, including the development of new synthesis methods, further research into its effects on biological systems, and the development of new applications for this compound experiments and other areas of scientific research.
科学的研究の応用
DMSO-d6 is widely used in N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide experiments as a solvent due to its high stability and low toxicity. It is commonly used to dissolve organic compounds, peptides, and proteins for this compound analysis. Additionally, DMSO-d6 is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-6-8-12(9-7-11)24(22,23)20(2)10-15(21)19-14-5-3-4-13(17)16(14)18/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESCTQMSZHFYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)


![2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939736.png)
![4-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3939740.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3939745.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(5-tert-butyl-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3939749.png)
![1-(2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B3939751.png)

![N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide](/img/structure/B3939767.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939768.png)

